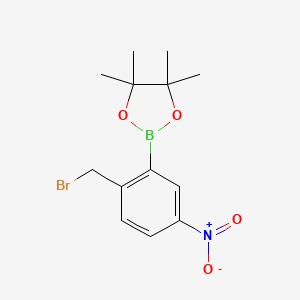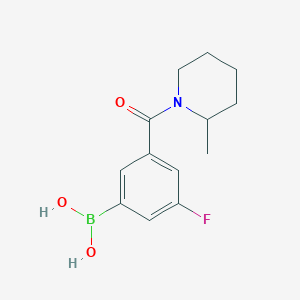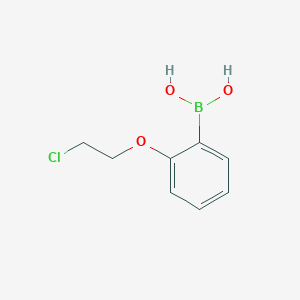
3-Allylbenzaldehyde
Übersicht
Beschreibung
3-Allylbenzaldehyde is a chemical compound with the molecular formula C10H10O . It is also known by its synonyms: Benzaldehyde, 3-(2-propen-1-yl)-; 3-(2-Propen-1-yl)benzaldehyde .
Synthesis Analysis
The synthesis of 3-Allylbenzaldehyde and similar compounds often involves oxidation processes . For instance, a two-step, one-pot procedure has been reported for the synthesis of substituted benzaldehydes, which could potentially be applied to 3-Allylbenzaldehyde .Molecular Structure Analysis
The molecular structure of 3-Allylbenzaldehyde consists of a benzene ring with an allyl group (a propenyl substituent) and a formyl group (an aldehyde substituent) . The molecular weight is 146.19 .Chemical Reactions Analysis
The chemical reactions involving 3-Allylbenzaldehyde are likely to be similar to those of other allylic and benzylic compounds. For instance, alkylbenzenes, which include allylic and benzylic compounds, are known to undergo oxidation to form carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Allylbenzaldehyde include a predicted boiling point of 233.2±19.0 °C and a predicted density of 1.004±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzocycloalkanols
3-Allylbenzaldehyde is used in Nickel (0)-catalyzed coupling reactions of carbonyls and alkenes with reducing reagents. This process is recognized as an effective method for the formation of carbon–carbon bonds . The reaction results in the synthesis of six- and seven-membered silyl-protected benzocycloalkanols .
Formation of Carbon-Carbon Bonds
The compound is used in the formation of carbon-carbon bonds. Combinations of aldehydes and alkynes have been mainly studied . The use of 1,3-dienes or allenes as coupling partners for aldehydes has also been reported .
3. Reductive Coupling of Alkenes and Aldehydes 3-Allylbenzaldehyde is used in nickel(0)-catalyzed intramolecular reductive coupling of alkenes and aldehydes with hydrosilanes . This process yields a variety of silyl-protected 1-indanol derivatives in a highly diastereoselective manner .
Reductive Coupling with Ketones
The compound is also used in reductive coupling reactions with ketones . This process is similar to the reductive coupling of alkenes and aldehydes, and it also yields a variety of silyl-protected 1-indanol derivatives .
Synthesis of 3-Aminoflavones
3-Allylbenzaldehyde is a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids have been studied for their antiproliferative activity and in vitro cytotoxicity .
Preparation of Oxazole Derivatives
The compound is used in the preparation of oxazole derivatives . These derivatives have potential applications against human tumor cell lines .
7. Synthesis of Imidazole Scaffold-Based 2-Substituted Benzofurans 3-Allylbenzaldehyde is used in the synthesis of imidazole scaffold-based 2-substituted benzofurans . These compounds also have potential applications against human tumor cell lines .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of 3-Allylbenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, 3-Allylbenzaldehyde disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .
Mode of Action
3-Allylbenzaldehyde interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .
Biochemical Pathways
It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .
Pharmacokinetics
Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of 3-Allylbenzaldehyde is currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of 3-Allylbenzaldehyde’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Allylbenzaldehyde . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of 3-Allylbenzaldehyde as an antifungal agent.
Eigenschaften
IUPAC Name |
3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDNSFBFPTFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621639 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allylbenzaldehyde | |
CAS RN |
21156-91-2 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



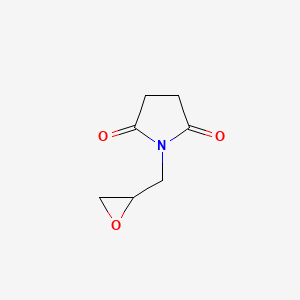
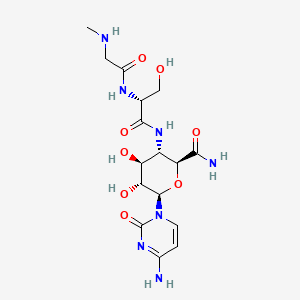
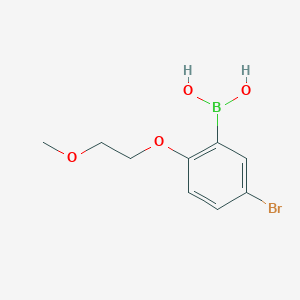
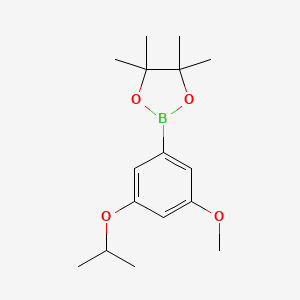
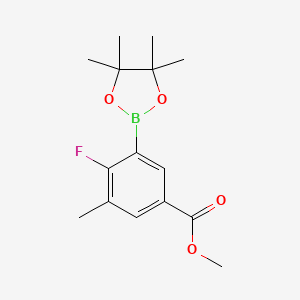

![[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3049520.png)

